2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride basic properties
2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride basic properties
An in-depth technical guide on the basic properties, structural utility, and synthetic methodology of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride , designed for medicinal chemists and drug development professionals.
Executive Summary: The Push for Three-Dimensionality
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to stereochemically complex, sp³-rich frameworks is a critical strategy for improving clinical success rates. This paradigm, famously termed the "Escape from Flatland" [1], correlates a higher fraction of sp³-hybridized carbons (Fsp³) with enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability.
2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) is a highly specialized, Fsp³-rich building block. By combining a rigid pyrrolidine core, a tertiary alcohol, and a versatile cyanomethyl vector, this compound serves as a privileged scaffold for generating complex spirocycles, extended amines, and novel pharmacophores that navigate deep into three-dimensional chemical space.
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form ensures the stability of the secondary amine, preventing premature degradation or unwanted side reactions during storage.
| Property | Value |
| Chemical Name | 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride |
| CAS Number | 1909313-98-9 |
| Molecular Formula | C₆H₁₁ClN₂O (Free base: C₆H₁₀N₂O + HCl) |
| Molecular Weight | 162.62 g/mol |
| Fsp³ (Free Base) | 0.83 (5 out of 6 carbons are sp³ hybridized) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in Water, DMSO, and Methanol |
| Storage Conditions | 2–8 °C, desiccated, under inert atmosphere (Ar/N₂) |
Data synthesized from commercial chemical profiling standards [2].
Structural Significance & Mechanistic Utility
The architectural value of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile lies in its dense functionalization. Each moiety serves a distinct mechanistic purpose in fragment-based drug discovery (FBDD) [3]:
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The Pyrrolidine Core (Secondary Amine): Once the hydrochloride salt is neutralized, the secondary amine acts as a primary vector for diversification via amide coupling, reductive amination, or SₙAr reactions. Its cyclic nature restricts conformational freedom, reducing the entropic penalty upon target binding.
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The Tertiary Hydroxyl Group: This serves as a highly stable hydrogen bond donor/acceptor. Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to metabolic oxidation (e.g., by CYP450 enzymes). Furthermore, it can participate in intramolecular cyclizations to form oxa-spirocycles.
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The Cyanomethyl Group (-CH₂CN): The nitrile is a synthetic chameleon. It can be retained as a polar, linear pharmacophore, or it can be synthetically manipulated to explore new exit vectors.
Logical relationship of downstream synthetic applications for the cyanomethyl vector.
Synthetic Methodology: Step-by-Step Protocol
The synthesis of this building block relies on the nucleophilic addition of a cyanomethyl anion to N-Boc-pyrrolidin-3-one, followed by acidic deprotection.
Causality in Experimental Design: Acetonitrile is a weak carbon acid (pKa ~25). To achieve quantitative deprotonation without self-condensation, Lithium Diisopropylamide (LDA, pKa ~36) must be used at strictly cryogenic temperatures (-78 °C). For the final deprotection step, anhydrous HCl in dioxane is selected over aqueous acids (like TFA/H₂O) to prevent the premature hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. This anhydrous approach also allows the final product to self-validate by precipitating directly out of solution as a highly pure hydrochloride salt.
Workflow for the synthesis of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.
Protocol: Synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
Phase 1: Generation of the Cyanomethyl Anion & Nucleophilic Addition
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Preparation of LDA: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.5 M in hexanes, 1.1 equiv). Stir for 30 minutes.
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Deprotonation: Slowly add anhydrous acetonitrile (1.2 equiv) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of the lithiated acetonitrile (LiCH₂CN).
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Addition: Dissolve N-Boc-pyrrolidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature at -78 °C.
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Quench & Extraction: Stir for 2 hours at -78 °C. Quench the reaction cold by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate.
Phase 2: Anhydrous Deprotection and Salt Formation
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Solvation: Dissolve the purified N-Boc intermediate in anhydrous Dichloromethane (DCM) (5 mL/mmol).
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Deprotection: Add 4.0 M HCl in Dioxane (5.0 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
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Validation & Isolation: As the Boc group is cleaved, the resulting secondary amine will protonate and the target compound will precipitate as a white solid (self-validating step).
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Filtration: Filter the precipitate under a stream of nitrogen. Wash the filter cake with cold, anhydrous diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum to afford pure 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.
Handling, Stability, and Storage
Due to the presence of both a hydrochloride salt and a tertiary hydroxyl group, this compound exhibits moderate hygroscopicity. Exposure to ambient humidity can lead to water absorption, which complicates accurate weighing for stoichiometric reactions and may initiate slow hydrolysis of the nitrile group over extended periods.
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Storage: Store in tightly sealed amber vials at 2–8 °C.
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Handling: Weigh out the compound in a dry-box or under a localized stream of inert gas (Argon/Nitrogen). If the compound clumps or becomes sticky, it can be dried by azeotropic distillation with anhydrous toluene or by prolonged exposure to high vacuum over P₂O₅.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
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Foley, D. J., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(11), 4242-4245.[Link]
